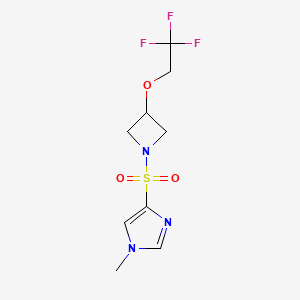
1-methyl-4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-methyl-4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)-1H-imidazole is a useful research compound. Its molecular formula is C9H12F3N3O3S and its molecular weight is 299.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-Methyl-4-((3-(2,2,2-trifluoroethoxy)azetidin-1-yl)sulfonyl)-1H-imidazole is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C9H12F3N3O3S, with a molecular weight of 299.27 g/mol. Its structure features a sulfonyl group attached to an azetidine moiety and a 1H-imidazole ring, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C9H12F3N3O3S |
| Molecular Weight | 299.27 g/mol |
| SMILES | Cn1cc(S(=O)(=O)N2CC(OCC(F)(F)F)C2)cn1 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoroethoxy group enhances lipophilicity, facilitating membrane penetration. The sulfonyl group can form hydrogen bonds and electrostatic interactions, while the imidazole ring may participate in π-π stacking interactions with target proteins.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities:
Anticancer Activity :
Studies have shown that imidazole derivatives can inhibit cell proliferation in various cancer cell lines. For instance, related compounds have demonstrated antiproliferative effects by disrupting microtubule dynamics and inducing apoptosis in cancer cells .
Antibacterial Activity :
Analogues of imidazole have been explored for their antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA). The presence of electron-withdrawing groups in the structure has been linked to enhanced antibacterial activity .
Case Studies
- Anticancer Evaluation : A study on imidazole derivatives showed that they could induce G2/M phase cell cycle arrest in breast cancer cells, leading to apoptosis. These compounds also inhibited tubulin polymerization, which is critical for cancer cell division .
- Antibacterial Assessment : Research on structurally similar compounds indicated that modifications at specific positions significantly influenced antibacterial efficacy against resistant strains like MRSA. The presence of a sulfonamide group was particularly noted for enhancing activity .
Comparative Analysis
To further understand the unique properties of this compound, we compare it with other related compounds:
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| 1-Methyl-4-(sulfonyl)-1H-imidazole | Anticancer | Imidazole ring with sulfonamide |
| 4-(Trifluoromethyl)-imidazole derivatives | Antibacterial | Electron-withdrawing groups enhance activity |
| 1-Methyl-4-(phenylsulfonyl)-1H-imidazole | Antiproliferative | Structural variations affect potency |
Eigenschaften
IUPAC Name |
1-methyl-4-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3N3O3S/c1-14-4-8(13-6-14)19(16,17)15-2-7(3-15)18-5-9(10,11)12/h4,6-7H,2-3,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDEGSTTVYNWTCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CC(C2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














